6-Ethoxybenzo[d]isothiazole
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Overview
Description
6-Ethoxybenzo[d]isothiazole is a heterocyclic compound that belongs to the isothiazole family Isothiazoles are known for their unique chemical properties and biological activities The structure of this compound consists of a benzene ring fused with an isothiazole ring, with an ethoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxybenzo[d]isothiazole can be achieved through several methods. One common approach involves the condensation of 2-aminothiophenol with ethyl chloroformate, followed by cyclization to form the isothiazole ring. Another method includes the use of metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to introduce the ethoxy group onto the benzene ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Ethoxybenzo[d]isothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiazole ring to isothiazoline.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the isothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Isothiazoline derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing the efficiency of catalytic processes.
Materials Science: It is used in the synthesis of advanced materials with unique electronic and optical properties.
Biology
Antimicrobial Agents: Derivatives of 6-Ethoxybenzo[d]isothiazole exhibit antimicrobial activity against various pathogens.
Enzyme Inhibitors: The compound can inhibit specific enzymes, making it a potential candidate for drug development.
Medicine
Anticancer Agents: Research has shown that certain derivatives possess anticancer properties, making them promising candidates for cancer therapy.
Anti-inflammatory Agents: The compound’s anti-inflammatory properties are being investigated for potential therapeutic applications.
Industry
Biocides: It is used in the formulation of biocides for industrial applications, including water treatment and preservation of materials.
Mechanism of Action
The mechanism of action of 6-Ethoxybenzo[d]isothiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, its antimicrobial activity is attributed to the inhibition of bacterial enzymes, disrupting essential metabolic processes. In cancer therapy, the compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
6-Ethoxybenzo[d]isothiazole can be compared with other similar compounds, such as:
Benzisothiazole: Lacks the ethoxy group, resulting in different chemical and biological properties.
Thiazole: Contains a sulfur and nitrogen atom in a five-membered ring but lacks the fused benzene ring.
Isoxazole: Similar structure but with an oxygen atom instead of sulfur in the ring.
Uniqueness
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and chemical properties make it a valuable candidate for further research and development, particularly in medicinal chemistry and materials science.
Properties
CAS No. |
147317-54-2 |
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Molecular Formula |
C9H9NOS |
Molecular Weight |
179.24 g/mol |
IUPAC Name |
6-ethoxy-1,2-benzothiazole |
InChI |
InChI=1S/C9H9NOS/c1-2-11-8-4-3-7-6-10-12-9(7)5-8/h3-6H,2H2,1H3 |
InChI Key |
XSJFOCNIJRQYAN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C=NS2 |
Origin of Product |
United States |
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